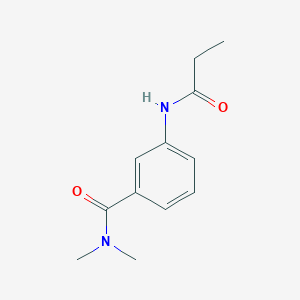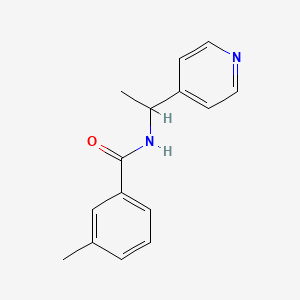![molecular formula C13H18N4O B7461214 2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a triazolopyridine derivative that has been shown to have significant effects on the central nervous system, making it a valuable tool for investigating various neurological and psychiatric disorders.
作用机制
2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one exerts its effects on the central nervous system by selectively targeting and destroying dopaminergic neurons in the brain. This leads to a decrease in dopamine levels, which can result in a range of neurological and psychiatric symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in dopamine levels, which can lead to a range of neurological and psychiatric symptoms, including tremors, rigidity, and depression. This compound has also been shown to have potential applications in the treatment of various psychiatric disorders, including depression and anxiety.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in lab experiments is its ability to selectively target and destroy dopaminergic neurons in the brain, making it a valuable tool for investigating Parkinson's disease. However, this compound also has several limitations, including its potential toxicity and the difficulty in controlling the dose and duration of exposure.
未来方向
There are several future directions for the use of 2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in scientific research. One potential area of investigation is the development of new treatments for Parkinson's disease and other neurological disorders. This compound may also have potential applications in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential side effects.
合成方法
2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one can be synthesized through a multistep process involving the reaction of 4-methylpiperidine with various reagents to form the triazolopyridine ring system. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been extensively studied for its potential applications in scientific research. One of the most significant uses of this compound is as a neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for investigating Parkinson's disease. This compound has also been shown to have potential applications in the treatment of various psychiatric disorders, including depression and anxiety.
属性
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-11-5-8-15(9-6-11)10-17-13(18)16-7-3-2-4-12(16)14-17/h2-4,7,11H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOOLPZARZKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)



![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)


